N-(2-ETHYLPHENYL)-N'-PHENETHYLUREA
Description
N-(2-Ethylphenyl)-N'-phenethylurea is a urea derivative characterized by a substituted phenyl group (2-ethylphenyl) and a phenethyl moiety. Urea-based compounds are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and structural versatility . The ethyl and phenethyl substituents likely enhance lipophilicity and steric bulk, influencing binding affinity and metabolic stability compared to simpler ureas.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-15-10-6-7-11-16(15)19-17(20)18-13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBILJHIGJGEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA typically involves the reaction of 2-ethylphenyl isocyanate with phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
On an industrial scale, the production of N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The raw materials, 2-ethylphenyl isocyanate and phenethylamine, are fed into the reactor in precise stoichiometric ratios, and the reaction is monitored using advanced analytical techniques to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent, making it a candidate for drug development.
Industry: It is used as a precursor in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA is not fully understood. studies have shown that it may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it may activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and inflammation.
Comparison with Similar Compounds
Key Observations :
- Chlorinated Analogs (Cumyluron, Pencycuron) : The chlorine atom enhances electronegativity, improving pesticidal activity through stronger receptor interactions .
- Sulfonyloxy Ureas (European Patents) : Compounds with naphthalenesulfonyloxy or p-ethylbenzenesulfonyloxy groups (e.g., from –4) exhibit higher molecular weights and steric hindrance, which may reduce bioavailability but improve environmental persistence .
Functional Group Impact on Bioactivity
- Ethyl Groups : The 2-ethylphenyl moiety in the target compound likely increases hydrophobicity, favoring membrane penetration—a trait critical for systemic agrochemicals.
- Phenethyl vs.
- Chlorine vs. Ethyl : Chlorinated analogs (e.g., cumyluron) exhibit stronger electrophilic character, enhancing pesticidal efficacy but raising environmental toxicity concerns compared to ethyl-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
